Sulfo-Cy5-Methyltetrazine: A Technical Guide for Bioorthogonal Labeling
Sulfo-Cy5-Methyltetrazine: A Technical Guide for Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Sulfo-Cy5-Methyltetrazine, a key reagent in the field of bioorthogonal chemistry. This document details its chemical and spectral properties, mechanism of action, and provides detailed experimental protocols for its application in labeling biomolecules.
Introduction
Sulfo-Cy5-Methyltetrazine is a water-soluble, far-red fluorescent probe designed for highly specific and efficient labeling of biomolecules in complex biological systems. It consists of a sulfated Cyanine 5 (Cy5) fluorophore, which provides excellent brightness and photostability in the far-red spectrum, linked to a methyltetrazine moiety. The methyltetrazine group is a highly reactive and stable diene that participates in inverse-electron-demand Diels-Alder (iEDDA) reactions with strained dienophiles, most notably trans-cyclooctene (B1233481) (TCO) derivatives. This reaction, often referred to as "tetrazine ligation," is a cornerstone of bioorthogonal chemistry, allowing for the rapid and specific formation of a stable covalent bond under physiological conditions without the need for a catalyst. The sulfonate groups on the Cy5 core enhance water solubility, making it ideal for use in aqueous biological environments.[1]
Chemical and Physical Properties
Sulfo-Cy5-Methyltetrazine is a robust and versatile chemical tool for a wide range of applications. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C44H51N7O10S3 | [2] |
| Molecular Weight | 934.1 g/mol | [2] |
| CAS Number | 1801924-46-8 | [2] |
| Purity | Typically >95% | [2] |
| Solubility | Water, DMSO, DMF | [2] |
| Storage Conditions | -20°C, protected from light | [2] |
| Appearance | Blue solid |
Spectral Properties
The fluorophore component of Sulfo-Cy5-Methyltetrazine, a derivative of Cy5, exhibits strong fluorescence in the far-red region of the spectrum. This is particularly advantageous for biological imaging as it minimizes autofluorescence from endogenous cellular components.
| Spectral Property | Value | Reference |
| Excitation Maximum (λex) | ~647 nm | [2] |
| Emission Maximum (λem) | ~665 nm | [2] |
| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | [2] |
| Quantum Yield | High | [1] |
| Recommended Laser Line | 633 nm or 647 nm |
Mechanism of Action: The Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
The core of Sulfo-Cy5-Methyltetrazine's utility lies in its participation in the inverse-electron-demand Diels-Alder (iEDDA) reaction. This bioorthogonal reaction is exceptionally fast and specific, proceeding readily under physiological conditions (pH 7.4, 37°C) without the need for a catalyst.
The reaction occurs between the electron-deficient tetrazine ring of Sulfo-Cy5-Methyltetrazine and an electron-rich, strained dienophile, such as a trans-cyclooctene (TCO) derivative that has been incorporated into a biomolecule of interest. The cycloaddition is followed by a retro-Diels-Alder reaction, which releases nitrogen gas (N₂) and forms a stable dihydropyridazine (B8628806) linkage.
Experimental Protocols
The following are generalized protocols for the use of Sulfo-Cy5-Methyltetrazine in labeling applications. Optimization may be required for specific biomolecules and experimental systems.
Labeling of TCO-Modified Proteins
This protocol describes the labeling of a protein that has been previously modified to contain a TCO group.
Materials:
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TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
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Sulfo-Cy5-Methyltetrazine
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Anhydrous DMSO or DMF
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Desalting column (e.g., Sephadex G-25)
Procedure:
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Prepare Sulfo-Cy5-Methyltetrazine Stock Solution: Dissolve Sulfo-Cy5-Methyltetrazine in anhydrous DMSO or DMF to a concentration of 1-10 mM.
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Prepare Protein Solution: Prepare the TCO-modified protein in the reaction buffer at a concentration of 1-10 mg/mL.
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Reaction: Add the Sulfo-Cy5-Methyltetrazine stock solution to the protein solution at a molar ratio of 5-20 fold excess of the dye to the protein. The optimal ratio should be determined empirically.
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Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 30 minutes at 37°C, protected from light.
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Purification: Remove the unreacted dye by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
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Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm and ~647 nm.
Two-Step Labeling of Cells for Flow Cytometry
This protocol outlines a pre-targeting approach for labeling cell surface proteins.
Materials:
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Cells of interest
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TCO-modified antibody specific for a cell surface antigen
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Sulfo-Cy5-Methyltetrazine
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FACS buffer (e.g., PBS with 1% BSA)
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Anhydrous DMSO
Procedure:
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Cell Preparation: Harvest cells and wash with FACS buffer. Resuspend cells to a concentration of 1x10⁶ cells/mL.
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Primary Antibody Incubation: Incubate the cells with the TCO-modified antibody at a predetermined optimal concentration for 30-60 minutes at 4°C.
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Washing: Wash the cells twice with cold FACS buffer to remove unbound antibody.
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Sulfo-Cy5-Methyltetrazine Incubation: Resuspend the cells in FACS buffer and add Sulfo-Cy5-Methyltetrazine to a final concentration of 1-10 µM. Incubate for 30 minutes at room temperature, protected from light.
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Final Washes: Wash the cells twice with FACS buffer to remove unreacted Sulfo-Cy5-Methyltetrazine.
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Analysis: Resuspend the cells in FACS buffer and analyze by flow cytometry using an appropriate laser and filter set for Cy5.
Applications
The unique properties of Sulfo-Cy5-Methyltetrazine make it a versatile tool for a variety of applications in biological research and drug development.
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Fluorescence Microscopy: High-contrast imaging of cellular structures and biomolecules.[1]
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Flow Cytometry: Precise cell sorting and analysis based on the expression of specific markers.[1]
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In Vivo Imaging: Deep tissue imaging with low background fluorescence.[1]
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Bioconjugation: Efficient labeling of proteins, antibodies, and nucleic acids for various assays.[1]
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Drug Delivery and Targeting: Development of antibody-drug conjugates (ADCs) and other targeted therapeutic agents.
Quantitative Data Summary
The following table summarizes key quantitative data related to the performance of Sulfo-Cy5-Methyltetrazine and the tetrazine-TCO ligation.
| Parameter | Value | Notes | Reference |
| Second-Order Rate Constant (k₂) | 10³ - 10⁶ M⁻¹s⁻¹ | For the reaction between tetrazines and TCO derivatives. | |
| Optimal pH Range | 6.0 - 9.0 | The reaction is efficient within this range. | |
| Reaction Temperature | Room Temperature to 37°C | The reaction proceeds rapidly at these temperatures. | |
| Stability | Stable at physiological pH | The methyltetrazine moiety exhibits good stability in biological media. | [2][3] |
Conclusion
Sulfo-Cy5-Methyltetrazine is a powerful and versatile tool for researchers in the life sciences. Its excellent water solubility, bright far-red fluorescence, and participation in the exceptionally fast and specific inverse-electron-demand Diels-Alder reaction make it an ideal choice for a wide range of bioorthogonal labeling applications. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of Sulfo-Cy5-Methyltetrazine in your research endeavors.
